molecular formula C31H35NO5S2 B11935607 but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Cat. No.: B11935607
M. Wt: 565.7 g/mol
InChI Key: QGUWPAYJKVJWEK-WVLIHFOGSA-N
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Description

Properties

Molecular Formula

C31H35NO5S2

Molecular Weight

565.7 g/mol

IUPAC Name

but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

InChI

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;

InChI Key

QGUWPAYJKVJWEK-WVLIHFOGSA-N

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial Synthesis

Industrial production leverages chemical processes to achieve high yields and purity:

Isomerization of Maleic Acid

Maleic acid (cis-but-2-enedioic acid), a byproduct of phthalic anhydride production, undergoes isomerization to fumaric acid. The reaction is catalyzed by thiourea or bromine in aqueous HCl at 100–150°C. Post-reaction, fumaric acid is purified via crystallization.

Table 1: Isomerization Conditions for Fumaric Acid Synthesis

ParameterDetail
CatalystThiourea (0.5–1.0 wt%)
Temperature100–150°C
Reaction MediumHydrochloric Acid (10–20% v/v)
Yield85–90%

Oxidation of Benzene or Butene

Gas-phase oxidation of benzene or butene over vanadium oxide catalysts (V₂O₅) at 350–450°C produces maleic anhydride, which is hydrolyzed to maleic acid and isomerized. This method dominates large-scale production due to cost efficiency.

Synthesis of (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

This amine derivative features a hept-2-en-4-yn backbone , ethyl-dimethyl substituents , and a bis-thiophene methoxy aromatic group . Its synthesis involves multi-step organic reactions.

Construction of the Hept-2-en-4-yn Backbone

The alkyne-ene structure is assembled via Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and a vinyl halide.

Example Protocol:

  • Reactants : 1-Bromohept-2-ene and trimethylsilylacetylene (TMSA).

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Conditions : Triethylamine base, THF solvent, 60°C, 12 hours.

  • Deprotection : TMS groups are removed using K₂CO₃ in methanol.

Table 2: Sonogashira Coupling Parameters

ComponentSpecification
CatalystPd(PPh₃)₂Cl₂ / CuI
SolventTetrahydrofuran (THF)
Temperature60°C
Yield75–80%

Synthesis of the Thiophene Methoxy Aromatic Moiety

The 3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl group is constructed through:

Gewald Reaction for Thiophene Synthesis

Thiophene rings are synthesized via the Gewald reaction , which condenses ketones, malononitrile, and sulfur.

Example:

  • Reactants : 4-Thiophen-3-ylacetophenone, malononitrile, and sulfur.

  • Conditions : Morpholine catalyst, ethanol solvent, reflux (78°C), 6 hours.

  • Yield : 70–75%.

Etherification via Nucleophilic Substitution

The methoxy bridge is formed by reacting the thiophenol derivative with 3-bromobenzyl alcohol under basic conditions:

  • Reactants : 4-Thiophen-3-ylthiophene-2-thiol and 3-bromobenzyl alcohol.

  • Base : K₂CO₃ in DMF, 100°C, 8 hours.

  • Yield : 65–70%.

Final Coupling and Purification

The amine backbone and aromatic moiety are coupled via N-alkylation :

  • Reactants : Tertiary amine (hept-2-en-4-yn derivative) and brominated aromatic intermediate.

  • Conditions : NaH in DMF, 0°C to room temperature, 12 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.

Table 3: Key Reaction Metrics for Final Coupling

ParameterDetail
CatalystSodium Hydride (NaH)
SolventDimethylformamide (DMF)
Temperature0°C → 25°C
Purity (HPLC)≥98%

Analytical and Optimization Considerations

Catalytic Efficiency in Sonogashira Coupling

The choice of palladium ligands significantly impacts yield. Buchwald-type ligands (e.g., XPhos) enhance coupling efficiency for sterically hindered alkynes.

Byproduct Management in Gewald Reactions

Excess sulfur and unreacted ketones are removed via acid-base extraction (HCl/NaHCO₃) to improve purity.

Industrial Scalability

Continuous flow reactors are employed for maleic acid isomerization , reducing reaction time from 10 hours (batch) to 2 hours .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : Achieved through halogenation and functionalization of thiophene.
  • Synthesis of Alkyne Intermediate : Involves coupling the thiophene derivative with an alkyne precursor under palladium-catalyzed conditions.
  • Formation of Amine Derivative : The alkyne intermediate is reacted with an amine precursor.
  • Final Coupling Reaction : The amine derivative is coupled with butenedioic acid to yield the final product.

Chemistry

In synthetic chemistry, but-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[3-[4-thiophen-3-yltthiophen -2-yllmethoxy]phenyl]methyl]hept -2-en -4 -yn -1 -amine serves as a versatile building block for the development of more complex molecules. Its unique structure allows for exploration of new reaction pathways and methodologies.

Biology

Biological studies have indicated that this compound may exhibit significant pharmacological activity due to its structural features. Interaction studies are crucial to understanding its pharmacodynamics, assessing its potential to interact with various biological targets such as enzymes and receptors.

Medicine

The therapeutic potential of this compound is being investigated for various diseases. Its ability to modulate biological pathways suggests it could be useful in drug discovery and development, particularly in targeting conditions influenced by thiophene derivatives.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as conductivity or flexibility. Its multifunctional nature allows for the design of advanced materials suitable for electronics or pharmaceuticals.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

  • But-2-enedioic acid: The (E)-isomer, commonly known as fumaric acid, is a dicarboxylic acid with a trans-configuration at the double bond . It acts as a counterion in this salt form.
  • Amine component: A structurally complex tertiary amine featuring: N-ethyl and N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl] substituents. A hept-2-en-4-yn backbone, combining both alkene and alkyne groups, introducing rigidity and conjugation.

Synthetic Relevance : Likely synthesized via Heck coupling or similar palladium-catalyzed reactions, as seen in analogous aryl-substituted olefinic amines (e.g., coupling of halogenated aromatics with amine side chains) .

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (approx.) Biological/Physicochemical Notes References
Target Compound Bis-thiophene, hept-2-en-4-yn ~500–550* High lipophilicity; potential kinase inhibition due to thiophene’s electronic effects
(E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine Methoxyaryl, pentenyl ~220 Lower molecular weight; methoxy group increases solubility but reduces π interactions
N-heptyl-1,2,3,4-tetrahydroacridin-9-amine (as fumarate salt) Acridine core, heptyl chain 412.5 Acridine’s planar structure enhances DNA intercalation; heptyl chain increases membrane permeability
(E)-4-[[3-(4-bromophenyl)-1-benzofuran-6-yl]oxy]-N-methyl-N-prop-2-enylbut-2-en-1-amine Bromophenyl, benzofuran ~450 Bromine adds steric bulk; benzofuran may improve metabolic stability

*Estimated based on structural analogs.

Key Findings:

Backbone Variations :

  • The target compound’s hept-2-en-4-yn backbone distinguishes it from simpler alkenyl amines (e.g., pentenyl or butenyl chains in ). The alkyne may enhance stability but reduce flexibility compared to single double bonds.

Substituent Effects: Thiophene vs. Bis-thiophene vs. Acridine: While acridine (in ) enables DNA interaction, the bis-thiophene in the target compound may target sulfur-binding enzymes or receptors (e.g., tyrosine kinases).

Counterion Role :

  • Fumaric acid (but-2-enedioic acid) is preferred over maleic acid (Z-isomer) due to its higher stability and lower toxicity . Other salts (e.g., hydrochlorides) may alter solubility and bioavailability.

Synthetic Complexity :

  • The bis-thiophene and alkyne groups necessitate multi-step synthesis, including Suzuki or Heck couplings, contrasting with simpler amines prepared via direct alkylation .

Biological Activity

But-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H37N2O3S2C_{30}H_{37}N_{2}O_{3}S_{2} and a molecular weight of approximately 565.7 g/mol. Its structure includes multiple functional groups such as:

  • Butenedioic Acid Moiety : Contributes to acidity and reactivity.
  • Substituted Heptenamine : Enhances interaction with biological targets.
  • Thiophene Rings : Implicated in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The interaction may modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes like squalene epoxidase (SE), which is crucial in cholesterol biosynthesis.
  • Receptor Modulation : It could potentially interact with cannabinoid receptors, influencing pathways related to pain and inflammation .

Biological Activity

Research indicates that but-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[...] exhibits several biological activities:

1. Anti-inflammatory Properties

  • Structural modifications similar to those in the compound have shown anti-inflammatory effects in related compounds. This suggests potential therapeutic applications in inflammatory diseases.

2. Antitumor Activity

  • Compounds with thiophene rings often demonstrate antitumor properties. The unique structure of this compound may enhance its efficacy against certain cancer types.

3. Lipid Metabolism Regulation

  • By inhibiting squalene epoxidase, the compound may reduce triglyceride biosynthesis, contributing to lipid metabolism regulation.

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-methoxyphenyl)-N,N-diethylheptanamideAromatic amine derivativeAnti-inflammatory
5-(thiophenyl)-N,N-dimethylhexanamideThiophene ring presentAntitumor activity
N,N-diethyl-N'-(4-methoxybenzoyl)ureaUrea derivative with methoxy groupAntidiabetic effects
But-2-enedioic acid; (E)-N...Thiophene rings and butenedioic acidUnique mechanisms of action

This table illustrates how the unique combination of thiophene rings and butenedioic acid functionality in the compound may offer distinct advantages over simpler analogues regarding biological activity.

Case Studies

Several studies have investigated the biological activity of compounds related to but-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[...]. For instance:

  • Study on Squalene Epoxidase Inhibition :
    • A study demonstrated that derivatives similar to this compound effectively inhibited SE, leading to reduced cholesterol levels in vitro.
  • Antitumor Efficacy :
    • Research on thiophene-containing compounds showed promising results in inhibiting tumor growth in various cancer cell lines.

Q & A

Q. What are the key synthetic strategies for constructing the complex stereochemistry and functional groups in this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing the thiophene moieties and selective alkylation/amination for the branched amine structure. For example, the allylic amine group can be synthesized via Pd-catalyzed hydroamination (as demonstrated in similar allylamine syntheses) using hydrazine derivatives . Protecting groups (e.g., trityl) may be required to manage reactivity during iterative coupling steps. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like regioisomers or over-alkylation.

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of the (E)-enamine moiety?

  • Methodological Answer :
  • NMR Spectroscopy : NOESY/ROESY experiments can distinguish (E) and (Z) configurations by detecting spatial proximity between protons on the enamine double bond .
  • X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond geometry, particularly for the enamine and thiophene-aryl linkages .
  • Vibrational Circular Dichroism (VCD) : Useful for correlating experimental and computed spectra when crystallography is impractical .

Q. How can researchers optimize purification methods for this compound given its hydrophobic and thermally sensitive nature?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to separate polar byproducts.
  • Crystallization : Slow vapor diffusion with dichloromethane/hexane mixtures promotes crystal formation while minimizing thermal degradation .
  • Lyophilization : For amine salts (e.g., hydrochloride), lyophilization after ion-pair extraction enhances stability .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and IR frequencies. Discrepancies >1 ppm (NMR) or 20 cm⁻¹ (IR) suggest structural misassignment or solvent effects .
  • Machine Learning : Train models on PubChem datasets to predict likely byproducts or degradation pathways, guiding targeted LC-MS analysis .

Q. What strategies mitigate competing side reactions during the coupling of thiophene-aryl ethers?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh₃)₄ or SPhos-Pd-G3 catalysts improve selectivity in Suzuki-Miyaura couplings for thiophene-aryl bonds .
  • Solvent Optimization : Use toluene/DMF (4:1) to balance solubility and reaction rate, reducing homocoupling byproducts.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. How can AI-driven experimental design accelerate the optimization of reaction conditions?

  • Methodological Answer :
  • Active Learning Algorithms : Platforms like ICReDD integrate quantum mechanics (QM) and Bayesian optimization to iteratively refine parameters (e.g., temperature, catalyst loading) with minimal trial runs .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to predict exothermic risks and optimize stirring rates .

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